Hydroxyapatite

Cat. No. B1670994

Key on ui cas rn:

12167-74-7

M. Wt: 152.06 g/mol

InChI Key: SNEQGKNGRFIHGW-UHFFFAOYSA-J

Attention: For research use only. Not for human or veterinary use.

Patent

US06254855B1

Procedure details

93012609/26, filed on Mar. 9, 1993 which is forming the technical background of the present invention. According to this method a suspension of calcium hydroxide is reacted with phosphoric acid in a closed multiple circuit whereby the suspension of calcium hydroxide is past through two zones. In the first zone a continuous supply of phosphoric acid in the amount necessary to reach pH=10-11 is provided. The suspension flow rate in the first zone is 0.8 m/s to 1.5 m/s and the residence time is 1.0 s to 1.5 s. In the second zone the obtained mixture is diluted by 400 to 500 times with a suspension of calcium hydroxide. The diluted mixture is returned to the first zone and the process is repeated thereby ensuring a 4 to 5 fold circulation of the complete volume of the mixture during 10 to 20 min. After the feeding of acid is terminated the obtained suspension of the product is stirred for additionally 10 to 12 min. The resulting suspension of hydroxylapatite has a concentration of 4.5% to 5.0%. Additionally, the suspension may be dried to produce solid hydroxylapatite or dehydrated by centrifugation to produce a suspension of hydroxylapatite having a concentration of 18% to 33%.

Name

hydroxylapatite

Identifiers

|

REACTION_CXSMILES

|

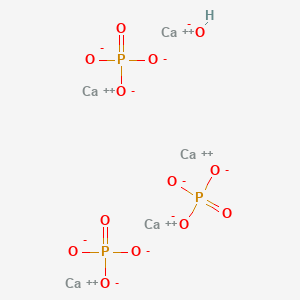

[P:1](=[O:5])([OH:4])([OH:3])[OH:2].[OH-].[Ca+2:7].[OH-]>>[OH-:2].[O-:3][P:1]([O-:5])([O-:4])=[O:2].[O-:3][P:1]([O-:5])([O-:4])=[O:2].[O-:3][P:1]([O-:5])([O-:4])=[O:2].[Ca+2:7].[Ca+2:7].[Ca+2:7].[Ca+2:7].[Ca+2:7] |f:1.2.3,4.5.6.7.8.9.10.11.12|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(O)(O)(O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(O)(O)(O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Ca+2].[OH-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Ca+2].[OH-]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Ca+2].[OH-]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

is stirred for additionally 10 to 12 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

9, 1993 which is forming the technical background of the present invention

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is provided

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the residence time is 1.0 s to 1.5 s

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

during 10 to 20 min

|

|

Duration

|

15 (± 5) min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the feeding of acid is terminated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the obtained suspension of the product

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting suspension of hydroxylapatite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Additionally, the suspension may be dried

|

Outcomes

Product

Details

Reaction Time |

11 (± 1) min |

|

Name

|

hydroxylapatite

|

|

Type

|

product

|

|

Smiles

|

[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06254855B1

Procedure details

93012609/26, filed on Mar. 9, 1993 which is forming the technical background of the present invention. According to this method a suspension of calcium hydroxide is reacted with phosphoric acid in a closed multiple circuit whereby the suspension of calcium hydroxide is past through two zones. In the first zone a continuous supply of phosphoric acid in the amount necessary to reach pH=10-11 is provided. The suspension flow rate in the first zone is 0.8 m/s to 1.5 m/s and the residence time is 1.0 s to 1.5 s. In the second zone the obtained mixture is diluted by 400 to 500 times with a suspension of calcium hydroxide. The diluted mixture is returned to the first zone and the process is repeated thereby ensuring a 4 to 5 fold circulation of the complete volume of the mixture during 10 to 20 min. After the feeding of acid is terminated the obtained suspension of the product is stirred for additionally 10 to 12 min. The resulting suspension of hydroxylapatite has a concentration of 4.5% to 5.0%. Additionally, the suspension may be dried to produce solid hydroxylapatite or dehydrated by centrifugation to produce a suspension of hydroxylapatite having a concentration of 18% to 33%.

Name

hydroxylapatite

Identifiers

|

REACTION_CXSMILES

|

[P:1](=[O:5])([OH:4])([OH:3])[OH:2].[OH-].[Ca+2:7].[OH-]>>[OH-:2].[O-:3][P:1]([O-:5])([O-:4])=[O:2].[O-:3][P:1]([O-:5])([O-:4])=[O:2].[O-:3][P:1]([O-:5])([O-:4])=[O:2].[Ca+2:7].[Ca+2:7].[Ca+2:7].[Ca+2:7].[Ca+2:7] |f:1.2.3,4.5.6.7.8.9.10.11.12|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(O)(O)(O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(O)(O)(O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Ca+2].[OH-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Ca+2].[OH-]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Ca+2].[OH-]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

is stirred for additionally 10 to 12 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

9, 1993 which is forming the technical background of the present invention

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is provided

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the residence time is 1.0 s to 1.5 s

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

during 10 to 20 min

|

|

Duration

|

15 (± 5) min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the feeding of acid is terminated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the obtained suspension of the product

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting suspension of hydroxylapatite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Additionally, the suspension may be dried

|

Outcomes

Product

Details

Reaction Time |

11 (± 1) min |

|

Name

|

hydroxylapatite

|

|

Type

|

product

|

|

Smiles

|

[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |